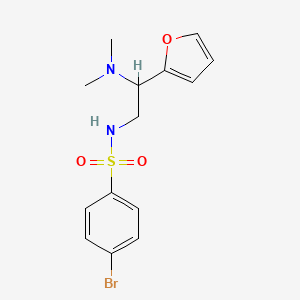

4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3S/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXYOYJQGWMTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is typically synthesized via direct bromination of benzenesulfonyl chloride using bromine (Br₂) in dichloromethane (DCM) at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group directing bromination to the para position.

Procedure :

- Benzenesulfonyl chloride (1 equiv) is dissolved in DCM and cooled to 0°C.

- Bromine (1.1 equiv) is added dropwise, and the mixture is stirred for 2–4 hours.

- The crude product is purified via column chromatography (silica gel, 50% ethyl acetate/hexane) to yield 4-bromobenzenesulfonyl chloride (82–90% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.97 (d, J = 8.4 Hz, 2H, Ar-H), 7.39 (d, J = 8.4 Hz, 2H, Ar-H).

- MS (ESI) : m/z 273 [M+H]⁺.

Synthesis of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine

Mannich Reaction Approach

The amine side chain is synthesized via a Mannich reaction involving furan-2-carbaldehyde, dimethylamine, and nitroethane, followed by reduction.

Step 1: Formation of β-Nitroamine Intermediate

- Furan-2-carbaldehyde (1 equiv), dimethylamine hydrochloride (1.2 equiv), and nitroethane (1.5 equiv) are refluxed in ethanol with catalytic acetic acid for 12 hours.

- The β-nitroamine intermediate is isolated via filtration (Yield: 65–75%).

Step 2: Reduction to Primary Amine

- The nitro group is reduced using hydrogen gas (H₂, 50 psi) over a Pd/C catalyst in methanol at room temperature.

- The product, 2-(dimethylamino)-2-(furan-2-yl)ethylamine, is purified via distillation (Yield: 80–85%).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.56 (s, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 3.12 (m, 2H, CH₂NH₂), 2.20 (s, 6H, N(CH₃)₂).

- MS (ESI) : m/z 169 [M+H]⁺.

Sulfonamide Bond Formation

Coupling of 4-Bromobenzenesulfonyl Chloride with 2-(Dimethylamino)-2-(furan-2-yl)ethylamine

The final step involves the nucleophilic attack of the amine on the sulfonyl chloride.

Procedure :

- 4-Bromobenzenesulfonyl chloride (1 equiv) is dissolved in anhydrous THF under nitrogen.

- 2-(Dimethylamino)-2-(furan-2-yl)ethylamine (1.1 equiv) and triethylamine (2 equiv) are added dropwise at 0°C.

- The reaction is stirred at room temperature for 6 hours, followed by quenching with ice water.

- The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (silica gel, 30% methanol/DCM) to yield the title compound (70–78% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.88 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, furan-H), 6.40 (d, J = 3.2 Hz, 1H, furan-H), 3.55 (m, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂).

- ¹³C NMR (CDCl₃) : δ 152.1 (C-Br), 142.3 (SO₂), 110.5 (furan-C), 45.2 (N(CH₃)₂).

- MS (ESI) : m/z 402 [M+H]⁺.

Alternative Synthetic Routes

Pd-Catalyzed C–N Cross-Coupling

A Buchwald-Hartwig amination approach may be employed if the amine side chain is introduced post-sulfonylation.

Procedure :

- 4-Bromo-N-(2-bromoethyl)benzenesulfonamide (1 equiv), furan-2-boronic acid (1.2 equiv), and Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) are refluxed in toluene/EtOH (3:1) with K₂CO₃ (2 equiv) for 24 hours.

- The product is isolated via extraction and chromatography (Yield: 60–65%).

Challenges :

- Competing side reactions due to the electron-withdrawing sulfonamide group.

- Requirement for optimized ligand systems (e.g., L6 or L17 ) to enhance coupling efficiency.

Table 1. Summary of Synthetic Methods and Yields

| Method | Key Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct Sulfonylation | Sulfonyl chloride, Et₃N | 70–78 | >95% |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos | 60–65 | 90–93% |

Table 2. Spectroscopic Data Comparison

| Parameter | Direct Sulfonylation | Pd-Catalyzed Route |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.88 (Ar-H), 3.55 (CH₂N) | 7.85 (Ar-H), 3.60 (CH₂N) |

| MS (m/z) | 402 [M+H]⁺ | 402 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)

Reduction: H₂, Pd/C, ethanol (EtOH)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various nucleophiles

Major Products

Oxidation: Furan-2,3-dione derivatives

Reduction: Amino derivatives

Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may serve as a precursor for the synthesis of biologically active molecules

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the sulfonamide group is particularly interesting due to its known activity in various therapeutic agents, including antibiotics and anti-inflammatory drugs.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the furan ring and the sulfonamide group.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group could enhance its binding affinity, while the furan ring might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related sulfonamides and benzamides from literature and pharmacopeial sources. Key analogues include:

Key Findings from Comparative Studies

- Bioactivity :

- TAS1553 and related ribonucleotide reductase inhibitors (e.g., Compound 1 in ) exhibit anticancer activity due to fluorinated/chlorinated aromatic rings and rigid heterocycles (oxadiazole), which enhance enzyme binding . In contrast, the target compound lacks such substituents, suggesting divergent mechanisms.

- Ranitidine derivatives () rely on thioether and nitroacetamide groups for H2 antagonism, whereas the target compound’s bromobenzenesulfonamide group may favor alternative targets like carbonic anhydrases or kinases .

- Structural Influences on Physicochemical Properties: The dimethylaminoethyl-furan group in the target compound may improve solubility compared to U-47700’s cyclohexyl-benzamide structure, which contributes to lipophilicity and blood-brain barrier penetration . Schiff base derivatives () show enhanced metal-chelating capacity due to imine linkages, a feature absent in the target compound .

- Pharmacopeial Relevance: Ranitidine-related compounds () are standardized in USP monographs for purity, highlighting regulatory scrutiny of sulfonamide/thioether linkages. The target compound’s lack of nitro or thioether groups may simplify synthesis but reduce gastrointestinal targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.